N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
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Description
N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C22H24N6O2S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Novel Pyrazine Derivatives Synthesis : Research into pyrazine derivatives, such as N-phenylpyrazine-2-carboxamides, has demonstrated their significance in the development of new compounds with potential biological activities. These compounds have been evaluated for their anti-mycobacterial properties, showing promising activity against Mycobacterium tuberculosis and Mycobacterium kansasii, but not against Mycobacterium avium. This highlights their potential in addressing diseases caused by mycobacterial infections (Zítko et al., 2015).
Antimicrobial and Antifungal Activity : Various substituted pyrazinecarboxamides have been synthesized and evaluated for their biological activities, including anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. The studies have found that certain derivatives possess significant activity against Mycobacterium tuberculosis and exhibit antifungal effects against strains like Trichophyton mentagrophytes, suggesting their potential in developing new antimicrobial agents (Doležal et al., 2006).
Cardiovascular Research : Compounds related to pyrazine derivatives, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been synthesized and assessed for their cardiovascular effects. These studies have revealed compounds with coronary vasodilating and antihypertensive activities, underlining their potential as cardiovascular agents (Sato et al., 1980).
Chemical Synthesis Applications
Advanced Heterocyclic Compound Synthesis : Research has demonstrated the utility of enaminones as building blocks for synthesizing various heterocyclic compounds, including pyrazoles and pyrazolo[1,5-a]pyrimidines, with noted antitumor and antimicrobial activities. This underscores the role of such chemical frameworks in the development of new therapeutic agents (Riyadh, 2011).
Novel Synthesis Routes : Innovative synthetic methods have been developed to create pyrazolo[3,4-d]pyrimidine derivatives, further highlighting the adaptability of pyrazine derivatives in synthesizing compounds with potential biological activities. These methods offer efficient routes for preparing compounds that have been evaluated for their antibacterial activity against strains like bird flu influenza H5N1, indicating their significance in antiviral research (Hebishy et al., 2020).
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2S/c1-22(2,3)14-4-6-15(7-5-14)25-21(30)28-11-8-16-18(13-28)31-20(26-16)27-19(29)17-12-23-9-10-24-17/h4-7,9-10,12H,8,11,13H2,1-3H3,(H,25,30)(H,26,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMSNOBBCVQKOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.